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Compound of Interest

2-(Dimethylamino)-N,N-
Compound Name: , S
dimethylisonicotinamide

CAS No.: 1209231-70-8

Cat. No.: B1390616

Get Quote

Introduction & Compound Analysis

2-(Dimethylamino)-N,N-dimethylisonicotinamide presents a unique metabolic profile due to
its bis-dimethylated structure. Unlike simple nicotinamide, which is primarily metabolized by
cytosolic N-methyltransferases (NNMT), the substitution at the 2-position and the fully
methylated amide group shift the metabolic burden toward microsomal oxidative pathways.

Structural Metabolic Liabilities
¢ 2-Dimethylamino Group: Highly susceptible to oxidative

-dealkylation (CYP-mediated) and
-oxidation (FMO-mediated).

e Amide

-Dimethyl Group: Prone to sequential
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-demethylation to form the
-methyl and primary amide species.

Pyridine Nitrogen: A potential site for

-oxide formation, particularly if the 2-position substituent increases electron density on the
ring.

This guide outlines the protocol for assessing Intrinsic Clearance (

) and Metabolite Identification (MetID) using Human Liver Microsomes (HLM).

Experimental Design Strategy

To ensure data integrity, this study utilizes a Microsomal Incubation System.

Why Microsomes? They are enriched in CYP and FMO enzymes, the primary drivers for
oxidative clearance of lipophilic bases like this compound.

Critical Control: Because this molecule contains tertiary amines, it may undergo non-
enzymatic chemical oxidation or FMO-mediated oxidation. We must distinguish these using
specific inhibitors (e.g., heat inactivation for chemical, chemical inhibitors for enzymes).

Reagents & Materials[1][2]

Test Compound: 2-(Dimethylamino)-N,N-dimethylisonicotinamide (10 mM stock in
DMSO).

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

Cofactor. NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase,
NADP+).

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or
Labetalol).

Buffer: 100 mM Potassium Phosphate (pH 7.4).
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Protocol 1: Metabolic Stability (Kinetic Profiling)

This assay determines the in vitro half-life (

) and intrinsic clearance (
).
Step-by-Step Workflow

e Preparation of Reaction Mixture (Master Mix):

[¢]

Pre-warm Phosphate Buffer (pH 7.4) to 37°C.

[¢]

Dilute HLM to a working concentration of 0.625 mg/mL (Target final: 0.5 mg/mL).

[e]

Spike Test Compound into the mixture to achieve 1.25 uM (Target final: 1 pM).

o

Note: Keep DMSO concentration < 0.1% to avoid CYP inhibition.
e Pre-Incubation:
o Aliquot 40 uL of the Master Mix into 96-well plates.

o Incubate at 37°C for 5 minutes. This equilibrates the lipophilic compound with microsomal
proteins, preventing "initial burst” kinetics errors.

e Reaction Initiation:
o Add 10 pL of pre-warmed 5 mM NADPH (Final conc: 1 mM) to all "Active" wells.

o Negative Control: Add 10 uL of Buffer (ho NADPH) to "T=60 min" control wells to assess
chemical stability.

o Sampling (Time Course):
o Incubate at 37°C with shaking.

o At time points 0, 5, 10, 20, 30, and 60 minutes, remove the plate (or specific wells).
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e Quenching:
o Immediately add 150 pL of ice-cold Acetonitrile (with Internal Standard).
o Vortex for 10 minutes to precipitate proteins.
o Centrifuge at 4,000 rpm for 20 minutes at 4°C.

e Analysis:

o Transfer supernatant to LC-MS/MS vials for analysis. Monitor the disappearance of the
Parent Compound (MRM mode).

Protocol 2: Metabolite Identification (MetID)
While Protocol 1 tracks the loss of parent, Protocol 2 identifies what forms.
Modifications for MetID:

o Concentration: Increase Test Compound to 10 uM (to ensure minor metabolites are
detectable).

e Incubation Time: Fix at 60 minutes (or

determined in Protocol 1).

e Mass Spectrometry: Use High-Resolution MS (Q-TOF or Orbitrap) in Data-Dependent
Acquisition (DDA) mode.

o Trigger: Select top 3 most intense ions for MS/MS fragmentation.

o Mass Defect Filter: Focus on Nitrogen-containing fragments.[1]

Predicted Mass Shifts (Table 1)
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Visualization of Pathways & Workflow

The following

diagrams illustrate the predicted metabolic map and the experimental logic.

Diagram 1: Predicted Metabolic Map

This diagram

visualizes the competition between CYP-mediated demethylation and FMO-

mediated oxidation.

Pathway Legend

Blue: Oxidative Dealkylation
Red: N-Oxidation

o M4: Bis-Desmethyl
________________ (Secondary)

Parent Compound

(-14 Da)

(MW: 207.14) FMO / CYP

(+16 Da)

CYP450 _
M2: N-Desmethyl T
(Ring Amine)

M3: N-Oxide
(Pyridine/Amine)
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Caption: Predicted Phase | metabolic pathways. CYP enzymes drive demethylation (Blue),
while FMO/CYP drives N-oxidation (Red).

Diagram 2: Experimental Workflow

The logic flow for determining stability and clearance.
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Caption: Step-by-step experimental workflow for intrinsic clearance determination.
Data Analysis & Calculations
To validate the study, calculate the Intrinsic Clearance (

) using the depletion rate constant (

).

e Plot:
vs. Time (min).

o Slope: The slope of the linear regression is

e Half-life (

):

e Intrinsic Clearance (

Acceptance Criteria (Quality Control)

e Linearity:

of the decay curve should be

e Controls:
o Testosterone (High Clearance Control):
min.

o Warfarin (Low Clearance Control):
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min.
o Minus NADPH: Loss of parent should be

at 60 min (confirms enzymatic stability).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1390616/docs#application-note-in-vitro-metabolic-
profiling-of-2-dimethylamino-n-n-dimethylisonicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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